molecular formula C17H15ClN2O B5044351 1-(4-chlorophenyl)-4-propoxyphthalazine

1-(4-chlorophenyl)-4-propoxyphthalazine

Cat. No.: B5044351
M. Wt: 298.8 g/mol
InChI Key: HOUQUOZMSKMFJH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-propoxyphthalazine is a chemical compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This compound is characterized by the presence of a 4-chlorophenyl group and a propoxy group attached to the phthalazine core

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-4-propoxyphthalazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and phthalic anhydride.

    Condensation Reaction: The first step involves the condensation of 4-chlorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst, such as sulfuric acid, to form 4-chlorobenzylidenephthalide.

    Cyclization: The intermediate 4-chlorobenzylidenephthalide undergoes cyclization with hydrazine hydrate to form 1-(4-chlorophenyl)phthalazine.

    Propoxylation: Finally, the 1-(4-chlorophenyl)phthalazine is reacted with propyl bromide in the presence of a base, such as potassium carbonate, to introduce the propoxy group, yielding this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-4-propoxyphthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding phthalazine derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the propoxy group and formation of corresponding hydroxyl derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-(4-Chlorophenyl)-4-propoxyphthalazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. It serves as a lead compound for the development of new therapeutic agents.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules with desired properties for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-propoxyphthalazine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-4-propoxyphthalazine can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)phthalazine: This compound lacks the propoxy group and may have different chemical and biological properties.

    1-(4-Methylphenyl)-4-propoxyphthalazine: This compound has a methyl group instead of a chlorine atom in the phenyl ring, which can affect its reactivity and interactions with biological targets.

    1-(4-Chlorophenyl)-4-methoxyphthalazine: This compound has a methoxy group instead of a propoxy group, which can influence its solubility and chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-propoxyphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c1-2-11-21-17-15-6-4-3-5-14(15)16(19-20-17)12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUQUOZMSKMFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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